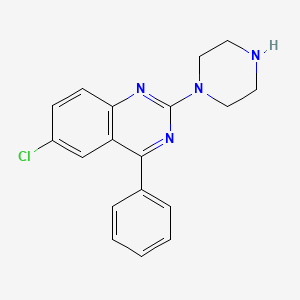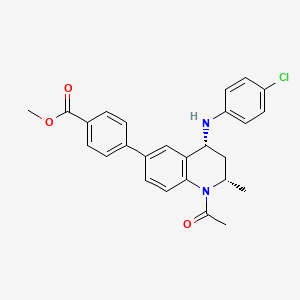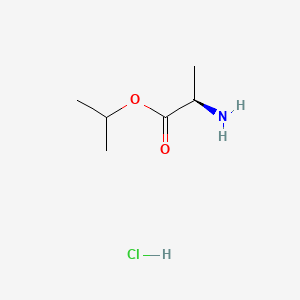
4-hydroxy-5-octoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl-.alpha.-hidroxi-glutarato: es un derivado del 2-hidroxi-glutarato, un compuesto que juega un papel significativo en el metabolismo celular. Es una forma permeable a las células de 2-hidroxi-glutarato, lo que permite su uso en diversas aplicaciones de investigación bioquímica y médica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El octyl-.alpha.-hidroxi-glutarato puede sintetizarse mediante la esterificación del ácido 2-hidroxi-glutárico con octanol. La reacción normalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, en condiciones de reflujo. La mezcla de reacción se purifica entonces mediante destilación o recristalización para obtener el producto deseado .
Métodos de Producción Industrial: En un entorno industrial, la producción de octyl-.alpha.-hidroxi-glutarato implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores continuos y técnicas de purificación avanzadas, como la cromatografía, puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El octyl-.alpha.-hidroxi-glutarato experimenta varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar octyl-.alpha.-ceto-glutarato.
Reducción: Puede reducirse para formar ácido octyl-.alpha.-hidroxi-glutárico.
Sustitución: Puede experimentar reacciones de sustitución nucleófila para formar varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los nucleófilos comunes incluyen aminas y alcoholes.
Principales Productos Formados:
Oxidación: Octyl-.alpha.-ceto-glutarato.
Reducción: Ácido octyl-.alpha.-hidroxi-glutárico.
Sustitución: Diversos derivados de octyl-.alpha.-hidroxi-glutarato.
Aplicaciones Científicas De Investigación
El octyl-.alpha.-hidroxi-glutarato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.
Biología: Se utiliza para estudiar el metabolismo celular y la actividad enzimática, particularmente en relación con las deshidrogenasas de 2-hidroxi-glutarato.
Medicina: Se utiliza en la investigación del cáncer para estudiar los efectos del 2-hidroxi-glutarato en el crecimiento y la progresión tumoral.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El octyl-.alpha.-hidroxi-glutarato ejerce sus efectos imitando el sustrato natural de las deshidrogenasas de 2-hidroxi-glutarato. Inhibe competitivamente estas enzimas, lo que lleva a la acumulación de 2-hidroxi-glutarato en las células. Esta acumulación puede afectar a varios procesos celulares, incluyendo la metilación del ADN y la modificación de las histonas, influyendo en última instancia en la expresión génica y el comportamiento celular .
Comparación Con Compuestos Similares
Compuestos Similares:
2-Hidroxi-glutarato: El compuesto padre del octyl-.alpha.-hidroxi-glutarato.
Octyl-.alpha.-ceto-glutarato: Una forma oxidada del octyl-.alpha.-hidroxi-glutarato.
Ácido octyl-.alpha.-hidroxi-glutárico: Una forma reducida del octyl-.alpha.-hidroxi-glutarato.
Unicidad: El octyl-.alpha.-hidroxi-glutarato es único debido a su naturaleza permeable a las células, que permite su uso en diversos estudios in vitro e in vivo. Su capacidad para inhibir las deshidrogenasas de 2-hidroxi-glutarato lo convierte en una herramienta valiosa en la investigación del cáncer y otras aplicaciones biomédicas .
Propiedades
IUPAC Name |
4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)


![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)
![2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2420347.png)

![3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2420349.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)
